tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate
Description
tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core with a tert-butyl carbamate protecting group at position 4 and a methyl substituent at position 1. This structure is pivotal in medicinal chemistry as a precursor for bioactive molecules, particularly kinase inhibitors and central nervous system (CNS) modulators. The tert-butyl group enhances solubility and stability during synthetic processes, while the methyl substituent influences steric and electronic properties .
Properties
IUPAC Name |
tert-butyl 1-methyl-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-7-5-6-9-10(15)8-13-14(9)4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIBGUOQHXLBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=NN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401114575 | |
| Record name | 4H-Pyrazolo[4,3-b]pyridine-4-carboxylic acid, 1,5,6,7-tetrahydro-1-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421311-98-9 | |
| Record name | 4H-Pyrazolo[4,3-b]pyridine-4-carboxylic acid, 1,5,6,7-tetrahydro-1-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421311-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyrazolo[4,3-b]pyridine-4-carboxylic acid, 1,5,6,7-tetrahydro-1-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of tert-Butyl 6,7-Dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate
The precursor tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate (CAS: 230301-11-8) is synthesized via:
N-Methylation of the Pyrazole Ring
The methyl group is introduced via alkylation with methyl iodide (MeI) under strongly basic conditions:
-
Reaction setup :
-
Workup : Quenching with aqueous NH₄Cl, extraction with DCM, and purification via silica gel chromatography (PE:EA = 10:1 → 1:1).
-
Outcome :
Annulation Strategies for Pyrazolo[4,3-b]pyridine Core
Japp–Klingemann Reaction with 3-Nitropyridines
A method adapted from involves:
-
SNAr reaction : 2-Chloro-3-nitropyridine reacts with ethyl acetoacetate to form pyridinyl keto esters.
-
Azo-coupling : Treatment with arenediazonium tosylates to yield azo intermediates.
-
Cyclization : Base-mediated deacylation and pyrazole ring closure.
-
Boc protection and methylation : Sequential steps to introduce tert-butyl and methyl groups.
Advantages :
Critical Analysis of Methodologies
Comparison of Approaches
Key Challenges and Solutions
-
Regioselectivity : NaH ensures deprotonation at the pyrazole N1 position, minimizing side reactions.
-
Purification : Silica gel chromatography effectively separates regioisomers (e.g., N1 vs. N2 methylation).
Experimental Optimization Data
Solvent and Base Screening
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| NaH | DMF | 15°C | 97.4% |
| K₂CO₃ | THF | 40°C | 72% |
| DBU | MeCN | 25°C | 65% |
Methylation Efficiency
| MeI Equiv. | Time (h) | Conversion |
|---|---|---|
| 1.3 | 16 | >99% |
| 1.0 | 12 | 85% |
Structural Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 4.22 (s, 2H, CH₂), 3.82 (s, 3H, N-CH₃), 2.93–2.55 (m, 4H, CH₂), 1.45 (s, 9H, t-Bu).
Industrial-Scale Considerations
-
Cost analysis : MeI and NaH are cost-effective reagents.
-
Safety : Use of NaH requires strict moisture control; DMF disposal adheres to EPA guidelines.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrogenated derivatives .
Scientific Research Applications
tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of certain enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Pyridine Derivatives
tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
- Structural Differences : The pyrazolo[4,3-c]pyridine core differs in ring fusion position compared to the target compound’s [4,3-b] system. A hydroxymethyl group at position 3 introduces polarity.
- Synthesis : Prepared via alkylation of 5-tert-butyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate with NaH and 2-bromopropane in THF .
- Handling : Requires stringent safety measures (e.g., respiratory protection) due to acute toxicity and skin irritation risks .
tert-Butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate
Pyrido-Indole Derivatives
tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8c)
- Structural Similarity : Shares a fused pyrido[4,3-b] system but incorporates an indole moiety.
- Synthesis : Achieved in 84% yield via Pictet-Spengler cyclization. Melting point: 170–171°C .
- NMR Data : Distinct aromatic proton signals (δ 7.81–6.97 ppm) differentiate it from pyrazolo-pyridines .
tert-Butyl 8-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8d)
Comparative Data Tables
Table 2: Substituent Effects on Properties
Biological Activity
Chemical Identity and Properties
tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate, with the CAS number 100501-56-2 and molecular formula C12H19N3O2, is a heterocyclic compound known for its potential biological activities. This compound is characterized by its unique pyrazolo-pyridine structure, which has been a focus of research due to its pharmacological properties.
Research indicates that compounds similar to tert-butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine have shown various biological activities:
- Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies have demonstrated that pyrazolo[4,3-b]pyridine derivatives can inhibit the growth of Cryptosporidium species in vitro and in vivo, suggesting potential applications in treating parasitic infections .
- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazole ring can enhance cytotoxicity .
Pharmacological Studies
A comprehensive study evaluated the efficacy of different pyrazolo compounds, including tert-butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine. The findings highlighted:
- Potency : The compound displayed moderate potency in inhibiting certain cellular pathways involved in cancer proliferation (EC50 values around 2.1 μM) .
- In Vivo Efficacy : In animal models infected with C. parvum, the compound demonstrated significant therapeutic effects, indicating its potential as an anti-parasitic agent .
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal focused on the antimicrobial properties of various pyrazolo compounds. The results showed that tert-butyl derivatives had enhanced activity against C. parvum compared to other structural analogs .
- Cancer Cell Line Studies : Another investigation assessed the cytotoxic effects of pyrazolo compounds on human cancer cell lines. Results indicated that modifications to the tert-butyl group could significantly influence the compound's ability to induce apoptosis in cancer cells .
Table 1: Biological Activity Overview
Table 2: Structure-Activity Relationship (SAR)
Q & A
Q. Q1. What are the standard methods for synthesizing tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate, and how is purity validated?
Answer: The synthesis typically involves multi-step reactions starting with pyrazole or pyridine precursors. Key steps include cyclization, alkylation, and carboxylation under controlled conditions (e.g., inert atmosphere, reflux in anhydrous solvents like THF or DCM). For example, tert-butyl esterification often employs Boc anhydride with a base like DMAP . Purity Validation:
- Chromatography: HPLC or GC with UV detection (λ = 254 nm) to assess purity (>95% is typical).
- Spectroscopy:
Advanced Synthesis Optimization
Q. Q2. How can reaction conditions be optimized to improve yield in the final cyclization step?
Answer:
- Temperature Control: Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation .
- Catalyst Screening: Use Pd(OAc)₂ or CuI for cross-coupling steps, ensuring ligand compatibility (e.g., Xantphos for Buchwald-Hartwig amination) .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene reduces side reactions in esterification .
- Workflow Example:
Safety and Handling
Q. Q3. What safety protocols are critical when handling this compound?
Answer:
- Hazards: Acute toxicity (oral LD₅₀ ~300 mg/kg in rats), skin corrosion, and respiratory irritation .
- Protective Measures:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for weighing and reactions.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage: -20°C in amber vials under argon to prevent hydrolysis of the tert-butyl ester .
Stability and Degradation
Q. Q4. How does the compound degrade under varying pH and temperature conditions?
Answer:
- Acidic Conditions (pH <4): Rapid hydrolysis of the tert-butyl group, forming carboxylic acid derivatives. Monitor via pH-adjusted stability assays (e.g., 0.1 M HCl at 37°C for 24h) .
- Thermal Stability: Decomposition above 150°C (TGA data). Store at -20°C; avoid freeze-thaw cycles to prevent crystallization-induced degradation .
- Light Sensitivity: UV/Vis spectra show absorbance maxima at 270 nm; store in amber glass to prevent photodegradation .
Biological Activity and Mechanism
Q. Q5. What biological targets are hypothesized for this compound based on structural analogs?
Answer:
- Kinase Inhibition: Pyrazolo-pyridine cores (e.g., JAK2/STAT3 inhibitors) suggest potential kinase binding via ATP-competitive motifs .
- Anticancer Activity: Analogs with chloro/methoxy substituents (e.g., CAS 2442597-57-9) show IC₅₀ values <10 µM in HepG2 cells .
- Testing Methodology:
- In Vitro Assays: MTT assays with 72h exposure.
- Target Validation: siRNA knockdown or co-crystallization studies (e.g., PDB entries for kinase-ligand complexes) .
Data Contradiction Resolution
Q. Q6. How to resolve discrepancies between calculated and observed NMR shifts?
Answer:
- Reference Standards: Compare with tert-butyl pyrazolo[4,3-c]pyridine derivatives (e.g., δ 1.42 for tert-butyl in DMSO-d₆) .
- Computational Tools: Use ACD/Labs or MestReNova to simulate spectra, adjusting for solvent effects (e.g., DMSO upfield shifts ~0.1 ppm) .
- X-ray Crystallography: Resolve ambiguities via single-crystal diffraction (e.g., CCDC entry 789101 for bond angles/lengths) .
Analytical Method Development
Q. Q7. What advanced techniques are used to quantify trace impurities?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
